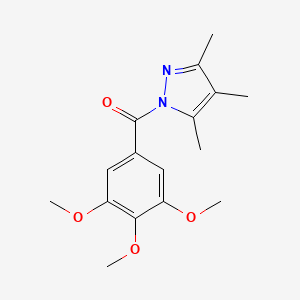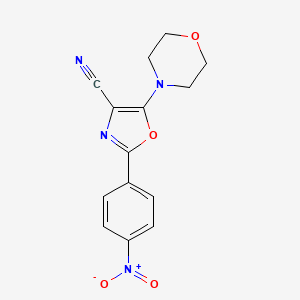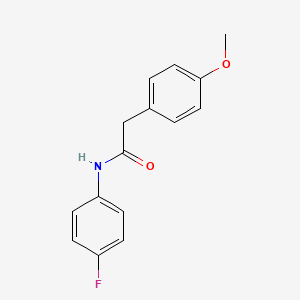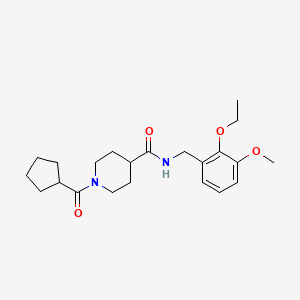
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole, also known as TMBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. TMBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the inhibition of specific enzymes and proteins involved in cell proliferation and survival. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and cyclins, which are essential for cell cycle progression. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and regulate the expression of specific genes involved in cancer progression. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has several advantages and limitations for lab experiments. One of the main advantages of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is its high purity and stability, which makes it suitable for various in vitro and in vivo experiments. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole. One potential direction is to investigate the use of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole as a potential therapeutic agent for various cancer types. Further studies are needed to determine the optimal dosage and administration route of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole for cancer treatment. Another potential direction is to explore the use of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole as a potential anti-inflammatory and antioxidant agent for the treatment of various inflammatory and oxidative stress-related diseases. Finally, future research could focus on the development of novel 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole derivatives with improved pharmacological properties and efficacy.
Conclusion
In conclusion, 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a pyrazole derivative that has shown significant potential for various scientific research applications. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole exhibits anticancer activity, anti-inflammatory and antioxidant properties, and can regulate the expression of specific genes involved in cancer progression. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole. Overall, 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole represents a promising area of research for the development of novel therapeutic agents for various diseases.
Synthesemethoden
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole can be synthesized using a multi-step reaction process that involves the condensation of 3,4,5-trimethoxybenzoylhydrazine with 3,4,5-trimethyl-1-pyrazolecarboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in high purity.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is in the field of cancer research. Studies have shown that 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4,5-trimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of specific enzymes and proteins involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-9-10(2)17-18(11(9)3)16(19)12-7-13(20-4)15(22-6)14(8-12)21-5/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWCMVYVBHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4,5-Trimethoxy-phenyl)-(3,4,5-trimethyl-pyrazol-1-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)



![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)